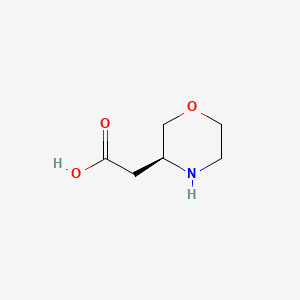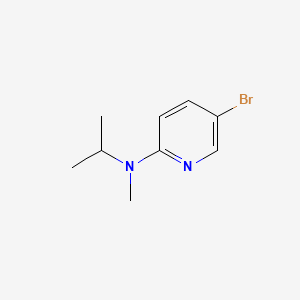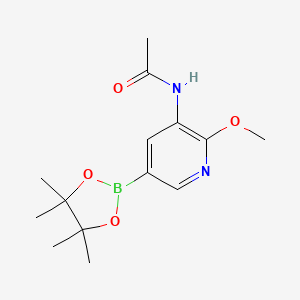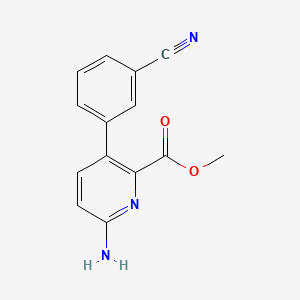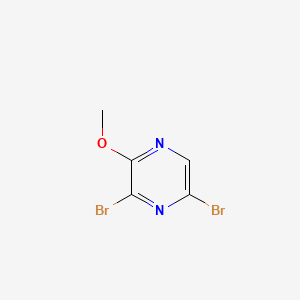
3,5-Dibromo-2-methoxypyrazine
Overview
Description
“3,5-Dibromo-2-methoxypyrazine” is a chemical compound with the molecular formula C5H4Br2N2O . It has a molecular weight of 267.91 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 . This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3 . It has a boiling point of 249.9±35.0 °C at 760 mmHg . The compound has a molar refractivity of 44.5±0.3 cm3 . It has a polar surface area of 35 Å2 and a molar volume of 132.3±3.0 cm3 .
Scientific Research Applications
Methoxypyrazines in Wine Flavor
Methoxypyrazines, including 3,5-dibromo-2-methoxypyrazine, contribute significantly to the flavor profile of wines, imparting herbaceous, green, and vegetal sensory attributes. Research has identified a specific methyltransferase, VvOMT3, which is crucial for the final step in methoxypyrazine synthesis in grape berries, particularly affecting the levels of 3-isobutyl-2-methoxypyrazine (IBMP) in varieties such as Cabernet Sauvignon. The presence and concentration of methoxypyrazines are influenced by genetic factors, vineyard practices, and environmental conditions, all of which impact wine quality and consumer perception (Dunlevy et al., 2013).
Analysis and Impact on Wine Aroma
Analytical techniques for identifying and quantifying methoxypyrazines, including this compound, in complex matrices such as wine have been developed to understand their impact on wine aroma. These methods, which include gas chromatography and mass spectrometry, have revealed the presence of methoxypyrazines as "moldy" or "ladybug taint" off-flavors, underscoring their dual role in contributing to both desired and undesired wine aromas. Such insights are pivotal for the wine industry to manage these compounds to achieve the desired flavor profiles (Slabizki et al., 2014).
Methoxypyrazine Biosynthesis and Environmental Influences
The biosynthesis of methoxypyrazines in grapes, including the environmental and viticultural factors affecting their levels, has been studied extensively. Light exposure, crop level, and viticultural practices have been shown to influence the concentration of methoxypyrazines in grape berries and, consequently, in wines. These studies highlight the complex interplay between grape biochemistry and environmental factors, offering insights into how to manipulate methoxypyrazine levels for optimal wine flavor (Dunlevy et al., 2013; Alberts et al., 2016).
Remediation Strategies for Methoxypyrazine-Dominated Wines
Research into strategies for reducing the impact of undesirable methoxypyrazines in wines has led to innovative approaches, such as the use of magnetic polymers and specific wine closure types to adsorb and remove these compounds from wine. These remedial treatments offer practical solutions for winemakers to manage the levels of methoxypyrazines, including this compound, to ensure wine quality meets consumer expectations (Liang et al., 2018; Pickering et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3,5-dibromo-2-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODAPRNRDPTFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

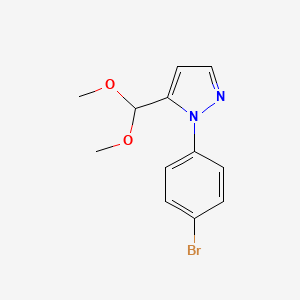

![Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578684.png)




